molecular formula C8H13BN2O2 B14078866 (2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid

(2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid

Cat. No.: B14078866
M. Wt: 180.01 g/mol
InChI Key: ZYABQKVQTLVIQJ-UHFFFAOYSA-N
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Description

(2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl(methyl)amino group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid typically involves the reaction of a halogenated pyridine derivative with a boronic acid ester. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or alcoholic solvent . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

(2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid group .

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and drug delivery systems . The compound can also participate in cross-coupling reactions, where it acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13BN2O2

Molecular Weight

180.01 g/mol

IUPAC Name

[2-[ethyl(methyl)amino]pyridin-4-yl]boronic acid

InChI

InChI=1S/C8H13BN2O2/c1-3-11(2)8-6-7(9(12)13)4-5-10-8/h4-6,12-13H,3H2,1-2H3

InChI Key

ZYABQKVQTLVIQJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)N(C)CC)(O)O

Origin of Product

United States

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